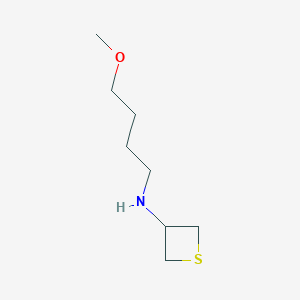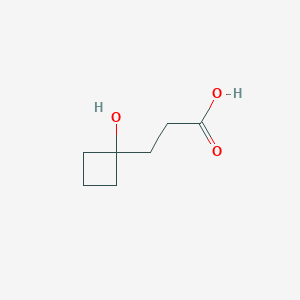
3-(1-Hydroxycyclobutyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxycyclobutyl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₃ It features a cyclobutane ring substituted with a hydroxyl group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the cyclization of a suitable diene or dihalo compound to form the cyclobutane ring, followed by hydroxylation and subsequent carboxylation to introduce the hydroxyl and carboxylic acid groups, respectively.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Hydroxycyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 3-(1-oxocyclobutyl)propanoic acid.
Reduction: Formation of 3-(1-hydroxycyclobutyl)propanol.
Substitution: Formation of 3-(1-chlorocyclobutyl)propanoic acid or similar derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxycyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition or as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxycyclobutyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Cyclobutane-1,1-dicarboxylic acid: Similar in having a cyclobutane ring with carboxylic acid groups.
3-(1-Hydroxycyclopentyl)propanoic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
3-(1-Hydroxycyclohexyl)propanoic acid: Similar structure but with a cyclohexane ring.
Uniqueness: 3-(1-Hydroxycyclobutyl)propanoic acid is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3-(1-hydroxycyclobutyl)propanoic acid |
InChI |
InChI=1S/C7H12O3/c8-6(9)2-5-7(10)3-1-4-7/h10H,1-5H2,(H,8,9) |
InChI-Schlüssel |
MRJLFSVCKOUTFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


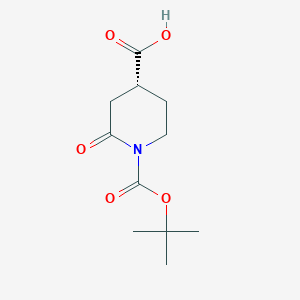

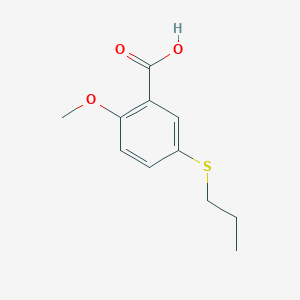
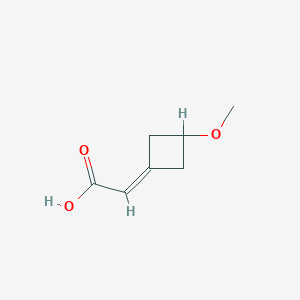
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)



![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)

![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
